Welcome to the BenchChem Online Store!
molecular formula C9H8F2OS B8743507 1-(2,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No. B8743507
M. Wt: 202.22 g/mol
InChI Key: BNIWUBRPXPZHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05945438

Procedure details

To a 20 ml solution of 0.5 g (2.5 mmol) of 2',4'-difluoro-2-(methylthio)acetophenone [Compound (2a-1)] in 1,2-dichloroethane, 1.1 g (3.8 mmol) of N-fluoro-2,4,6-trimethylpyridinium triflate ("Onoda Florinate FP-T300", trade name; product of Chichibu Onoda Co., Ltd.) were added at room temperature, followed by stirring at the same temperature for 12 hours. The reaction mixture was added to n-hexane. The insoluble matter so precipitated was filtered off. The insoluble matter was then washed with ethyl ether, followed by combination with the hexane layer. The layers so combined were washed successively with water and saturated saline, followed by drying over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, whereby 0.50 g of the title Compound (2b-1) was obtained in the form of a light yellow oil (yield: 91.7%).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH2:10][S:11][CH3:12].[O-]S(C(F)(F)[F:19])(=O)=O.F[N+]1C(C)=CC(C)=CC=1C.CCCCCC>ClCCCl>[CH3:12][S:11][CH:10]([F:19])[C:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])=[O:13] |f:1.2|

Inputs

Step One
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(CSC)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble matter so precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The insoluble matter was then washed with ethyl ether
WASH
Type
WASH
Details
The layers so combined were washed successively with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CSC(C(=O)C1=C(C=C(C=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 90.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.